2-Azaspiro[3.3]heptan-6-one
Overview
Description
2-Azaspiro[3.3]heptan-6-one is a spirocyclic compound characterized by a unique structure where a nitrogen atom is incorporated into a bicyclic framework. This compound has garnered significant interest in the fields of synthetic and medicinal chemistry due to its potential as a building block for drug design and its ability to serve as a structural surrogate for various biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azaspiro[3.3]heptan-6-one typically involves the construction of the spirocyclic scaffold through ring closure reactions. One common method involves the reaction of 1,3-bis-electrophiles with 1,1-bis-nucleophiles. For example, the reaction of diisopropyl malonate with 2-phenyl-5,5-dibromomethyl-1,3-dioxane under basic conditions can yield the desired spirocyclic compound .
Industrial Production Methods
Industrial production methods for this compound often involve scalable processes that ensure high yield and purity. One such method includes the use of tribromopentaerythritol as a starting material, followed by cyclization under basic conditions and subsequent deprotection steps to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-Azaspiro[3.3]heptan-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the spirocyclic scaffold.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted spirocyclic compounds .
Scientific Research Applications
2-Azaspiro[3.3]heptan-6-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Azaspiro[3.3]heptan-6-one involves its interaction with specific molecular targets and pathways. The compound’s rigid spirocyclic structure allows for efficient and selective binding to biological targets, thereby exerting its effects. The pre-organization of functional groups within the spirocyclic scaffold enhances its biological activity and selectivity .
Comparison with Similar Compounds
Similar Compounds
- 2-Azetidinecarboxylic acid
- 2,4-Methanoproline
- 2-Aminoisobutyric acid
Uniqueness
2-Azaspiro[3.3]heptan-6-one is unique due to its spirocyclic structure, which provides a rigid and sterically constrained framework. This rigidity enhances its potential as a building block for drug design and its ability to serve as a structural surrogate for various biologically active molecules .
Properties
IUPAC Name |
2-azaspiro[3.3]heptan-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c8-5-1-6(2-5)3-7-4-6/h7H,1-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEDCOKAJSPIIFY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CC12CNC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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